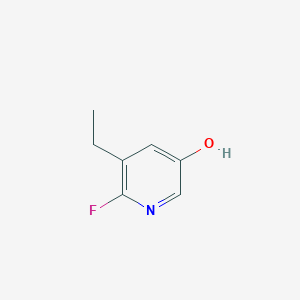![molecular formula C26H24N2O4 B8364231 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid CAS No. 354813-12-0](/img/structure/B8364231.png)
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid
Vue d'ensemble
Description
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperazine ring, which is further modified with a fluorenylmethyloxycarbonyl (FMOC) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid typically involves the following steps:
Formation of FMOC-piperazine: The piperazine ring is reacted with FMOC chloride in the presence of a base such as triethylamine to form FMOC-piperazine.
Coupling with Benzoic Acid: The FMOC-piperazine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Piperidine in DMF (dimethylformamide) for FMOC removal.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the benzoic acid moiety.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzoic acid moiety.
Major Products
Substitution: Deprotected piperazine derivatives.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The FMOC group can protect the piperazine ring during synthesis, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Boc-piperazin-1-yl)-benzoic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of FMOC.
4-(4-Acetyl-piperazin-1-yl)-benzoic acid: Features an acetyl group on the piperazine ring.
4-(4-Methyl-piperazin-1-yl)-benzoic acid: Contains a methyl group on the piperazine ring.
Uniqueness
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is unique due to the presence of the FMOC group, which provides specific reactivity and protection during synthetic procedures. This makes it particularly useful in multi-step organic synthesis and in the development of complex molecules.
Propriétés
Numéro CAS |
354813-12-0 |
|---|---|
Formule moléculaire |
C26H24N2O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-9-11-19(12-10-18)27-13-15-28(16-14-27)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30) |
Clé InChI |
IRJFJNBEBOFKJY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one](/img/structure/B8364154.png)

![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B8364170.png)
![ethyl-5-[(2-oxocyclohexyl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B8364178.png)
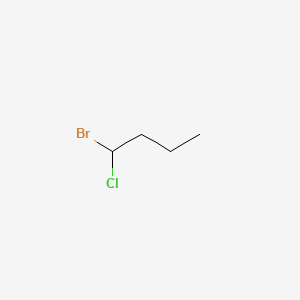
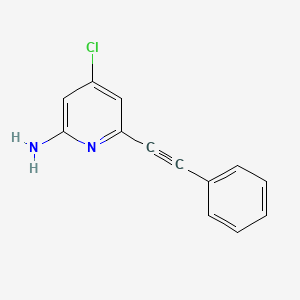
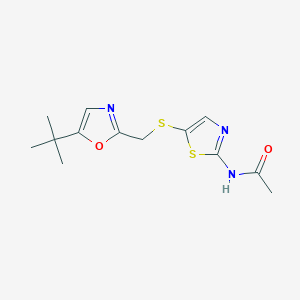
![3-(Isopropylthio)benzo[b]thiophene-2-carboxamide](/img/structure/B8364212.png)

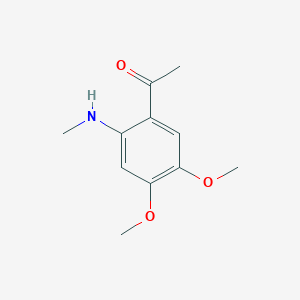
![4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364228.png)

